molecular formula C10H14BrNO3 B3115966 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine CAS No. 212961-32-5

5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine

Cat. No. B3115966
CAS RN: 212961-32-5
M. Wt: 276.13 g/mol
InChI Key: XNODUPRPAZASIH-UHFFFAOYSA-N
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Description

“5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine” is a chemical compound with the CAS Number: 1289131-96-9 . It has a molecular weight of 233.06 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6 (8)5-10-7/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.06 . It is in liquid form . More specific physical and chemical properties like boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

  • Synthesis and Polymer Chemistry:

    • Nanashima et al. (2012) explored the Ni-catalyzed Kumada–Tamao coupling polymerization of 5-bromo-3-chloromagnesio-2-(2-(2-methoxyethoxy)ethoxy)pyridine. This process yielded poly(2-(2-(2-methoxyethoxy)ethoxy)pyridine-3,5-diyl) with narrow polydispersity. This study highlights the use of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine in the creation of well-defined polymers (Nanashima, Yokoyama, & Yokozawa, 2012).
  • Molecular Structure and Spectroscopic Studies:

    • Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, which can be related to the study of similar compounds like this compound. They utilized techniques like FT-IR and NMR spectroscopies and also employed density functional theory (DFT) for optimized geometric structure analysis (Vural & Kara, 2017).
  • Catalyst-Transfer Polymerization for π-Conjugated Polymers:

    • The study by Nanashima et al. (2012) also delved into the catalyst-transfer polymerization mechanism, crucial for the synthesis of π-conjugated polymers. They investigated the polymerization of bromo-chloromagnesio substituted pyridine derivatives, which is relevant for understanding the polymerization behaviors of similar compounds like this compound (Nanashima, Shibata, Miyakoshi, Yokoyama, & Yokozawa, 2012).
  • Nitration of Pyridine Derivatives:

    • Hertog, Kolder, and Combe (2010) investigated the nitration of mono-substituted derivatives of pyridine-N-oxide, which is relevant for understanding the chemical behavior of this compound in similar nitration reactions (Hertog, Kolder, & Combe, 2010).
  • Synthesis of Novel Pyridine-Based Derivatives:

  • Functionalization of Pyridine Derivatives:

    • Baeza et al. (2010) explored the selective and sequential palladium-mediated functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine. This research provides insights into the potential functionalization techniques applicable to this compound and its derivatives (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
  • Development of Hemilabile Palladium Complexes:

    • Nyamato, Ojwach, and Akerman (2015) developed (imino)pyridine palladium(II) complexes, which demonstrate the potential of using this compound in the synthesis of complex catalysts for applications like ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).

Safety and Hazards

While specific safety and hazard information for “5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .

properties

IUPAC Name

5-bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3/c1-13-4-5-14-6-7-15-10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODUPRPAZASIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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